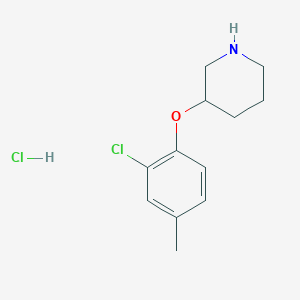

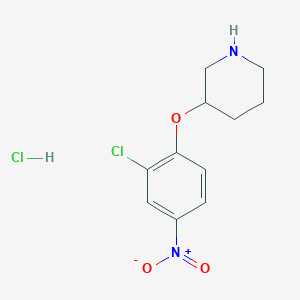

![molecular formula C14H21Cl2NO B1424645 4-[(4-Chloro-2-ethylphenoxy)methyl]piperidine hydrochloride CAS No. 1220019-11-3](/img/structure/B1424645.png)

4-[(4-Chloro-2-ethylphenoxy)methyl]piperidine hydrochloride

Overview

Description

4-[(4-Chloro-2-ethylphenoxy)methyl]piperidine hydrochloride is a chemical compound with the formula C₁₄H₂₁Cl₂NO . It is supplied by Matrix Scientific and is classified as an irritant .

Molecular Structure Analysis

The molecular formula of 4-[(4-Chloro-2-ethylphenoxy)methyl]piperidine hydrochloride is C14H21Cl2NO . The average mass is 290.229 Da and the monoisotopic mass is 289.100006 Da .Scientific Research Applications

Metabolic Activity in Obese Rats

Research by Massicot, Steiner, and Godfroid (1985) found that chronic administration of a similar compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, led to reduced food intake and weight gain in obese rats. It also increased free fatty acid concentration in these rats when treated for 12 days (Massicot, Steiner, & Godfroid, 1985).

Effect on Feeding Behavior

A study in 1984 by the same authors explored the impact of 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride on feeding behavior. This compound, distinct from amphetamines and with low toxicity, was found to affect the satiety center by reducing gold thioglucose-induced obesity in mice (Massicot, Thuillier, & Godfroid, 1984).

Energy Expenditure Activation in Rats

Massicot et al. (1985) studied the thermogenic effect of (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine, hydrochloride (PM 170) in normal rats. The compound increased energy expenditure by elevating resting oxygen consumption and stimulated mitochondrial oxygen consumption, suggesting a disruption of oxidative phosphorylation (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).

Molecular Structure Studies

Khan et al. (2013) reported on the crystal and molecular structure of a similar compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate. The study provides insights into the molecular structure, which is critical for understanding the chemical properties and potential applications of such compounds (Khan et al., 2013).

Crystal Structure Analysis

Szafran, Komasa, and Bartoszak-Adamska (2007) characterized 4-Piperidinecarboxylic acid hydrochloride, a related compound, using X-ray diffraction and other techniques. This research is vital for understanding the crystal and molecular structure of piperidine derivatives, which can be applied to the development of new pharmaceuticals (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Safety and Hazards

properties

IUPAC Name |

4-[(4-chloro-2-ethylphenoxy)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO.ClH/c1-2-12-9-13(15)3-4-14(12)17-10-11-5-7-16-8-6-11;/h3-4,9,11,16H,2,5-8,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGMHNZZWUBEGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Cl)OCC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Chloro-2-ethylphenoxy)methyl]piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]piperidine hydrochloride](/img/structure/B1424563.png)

![3-Chloro[1,1'-biphenyl]-4-yl 3-piperidinylmethyl ether hydrochloride](/img/structure/B1424564.png)

![3-[2-Chloro-4-(tert-pentyl)phenoxy]piperidine hydrochloride](/img/structure/B1424567.png)

![3-[(4-Nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1424570.png)

![2-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424572.png)

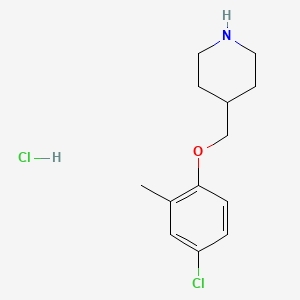

![4-[(2-Chloro-4-methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424578.png)

![3-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424583.png)

![3-{[(3-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1424585.png)